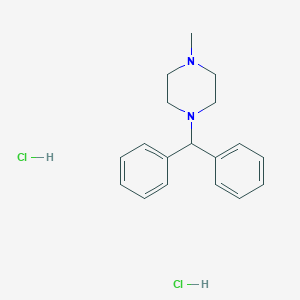

Cyclizine dihydrochloride

Descripción

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

1-benzhydryl-4-methylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2.2ClH/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17;;/h2-11,18H,12-15H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLJCUGYMOMAEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047773 | |

| Record name | Cyclizine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5897-18-7, 303-25-3 | |

| Record name | Cyclizine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005897187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclizine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLIZINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF601QVZ67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Cyclizine (B1669395) Dihydrochloride (B599025)

This technical guide provides a comprehensive overview of the primary synthesis pathways for cyclizine dihydrochloride, a piperazine (B1678402) derivative with prominent antihistaminic and antiemetic properties. The document details the core chemical reactions, experimental protocols, and relevant quantitative data to support research and development activities.

Introduction

Cyclizine, chemically known as 1-(diphenylmethyl)-4-methylpiperazine, is a histamine (B1213489) H1-receptor antagonist widely used for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo.[1][2][3] The active pharmaceutical ingredient is typically formulated as the dihydrochloride salt to enhance its stability and solubility. This guide explores the principal synthetic routes for its preparation.

Core Synthesis Pathways

There are two primary, well-documented pathways for the synthesis of cyclizine.

-

Direct N-Alkylation of 1-Methylpiperazine (B117243): This is the most common and industrially relevant method. It involves the direct alkylation of 1-methylpiperazine with a benzhydryl halide, such as benzhydryl chloride or bromide.[1][4][5]

-

Eschweiler-Clarke Methylation of 1-(Diphenylmethyl)piperazine: This alternative route involves the methylation of the unsubstituted piperazine nitrogen of the precursor, 1-(diphenylmethyl)piperazine (also known as norcyclizine).[1][6]

Pathway 1: Direct N-Alkylation of 1-Methylpiperazine

This pathway is characterized by the nucleophilic substitution reaction between 1-methylpiperazine and a benzhydryl halide. The final step involves the conversion of the resulting cyclizine free base to its dihydrochloride salt.

Reaction Scheme:

Caption: N-Alkylation of 1-Methylpiperazine to form Cyclizine.

Experimental Protocols

Method A: Synthesis using Benzhydryl Chloride

-

Protocol: As described in U.S. Patent 2,630,435, a mixture of 0.19 mole (19 g) of N-methyl piperazine and benzhydryl chloride is prepared in approximately 10 cc of benzene.[4]

-

Reaction Conditions: The mixture is heated on a steam bath for four hours.[4]

-

Work-up and Purification: The resulting mixture is partitioned between ether and water. The ethereal layer is washed with water until neutral. The cyclizine base is then extracted from the ether layer using 1N hydrochloric acid. The acidic extract is evaporated under a vacuum.[4]

-

Salt Formation: The residue is recrystallized from 95% alcohol to yield the pure dihydrochloride of N-methyl-N'-benzhydryl piperazine (cyclizine dihydrochloride).[4]

Method B: Alternative Synthesis and Salt Formation

-

Protocol: This method involves the reaction of benzhydryl chloride with 1-methyl piperazine in acetonitrile.[7]

-

Reaction Conditions: The reaction mixture is refluxed for an extended period (e.g., 280 hours).[7]

-

Salt Formation (High Purity): For the conversion to the hydrochloride salt, cyclizine free base (25.0 g, purity >98.0%) is dissolved in 50.0 ml of methanol. To this clear solution, 1.0 mole of hydrochloric acid (8.4 ml, assay >35.0%) is added.[5]

-

Reaction Conditions for Salt Formation: The temperature is maintained between 45 to 55°C, and the mixture is stirred for 2 hours.[5]

-

Isolation: The resulting product is filtered and dried.[5]

Quantitative Data

| Parameter | Value | Source |

| Yield (Method A) | 29.5 g (from 0.19 mole precursor) | [4] |

| Melting Point (Method A) | > 250 °C | [4] |

| Yield (Salt Formation, Method B) | 90.5% | [5] |

| Purity (Salt Formation, Method B) | 99.4% | [5] |

Pathway 2: Eschweiler-Clarke Methylation

This synthetic route begins with 1-(diphenylmethyl)piperazine (norcyclizine), which is then methylated at the N4 position using the Eschweiler-Clarke reaction conditions (formic acid and formaldehyde).

Reaction Scheme:

Caption: Eschweiler-Clarke methylation of Norcyclizine.

Experimental Protocols

While the Eschweiler-Clarke reaction is a known method for N-methylation of amines, specific high-yield protocols for the final conversion to cyclizine are less detailed in the provided literature compared to the direct alkylation route. However, a patent describes a process utilizing these reagents for an improved synthesis.[1][5]

-

Protocol: A solution of formic acid and formaldehyde (B43269) in water is prepared. 1-(Diphenylmethyl)piperazine (Formula I in the patent) is added to this solution.[5]

-

Reaction Conditions: The reaction mass is heated to a temperature of approximately 50-95°C.[5]

-

Work-up and Isolation: A solution of sodium hydroxide (B78521) is added to the reaction mixture to basify it. The cyclizine free base is then isolated. The subsequent conversion to the dihydrochloride salt would follow a procedure similar to that described in Pathway 1, Method B.[5]

Quantitative Data

Specific yield and purity data for the complete Eschweiler-Clarke pathway to cyclizine dihydrochloride are not detailed in the available search results. The primary focus of industrial synthesis appears to be on the direct alkylation method.

Summary

The synthesis of cyclizine dihydrochloride is most commonly achieved through the direct N-alkylation of 1-methylpiperazine with a benzhydryl halide. This method is well-documented, with established protocols and reported high yields and purity. The Eschweiler-Clarke methylation of norcyclizine presents a viable alternative pathway. The choice of synthesis route in a research or industrial setting will depend on factors such as the availability of starting materials, desired purity, and scalability.

References

- 1. Cyclizine - Wikipedia [en.wikipedia.org]

- 2. Cyclizine | C18H22N2 | CID 6726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. US2630435A - N-benzohydryl-n-methyl piperazines and process of preparing same - Google Patents [patents.google.com]

- 5. WO2018002696A1 - An improved process for the preparation of an antihistamine agent - Google Patents [patents.google.com]

- 6. Diphenylmethylpiperazine - Wikipedia [en.wikipedia.org]

- 7. Synthesis and Anti-inflammatory Performance of Newly Cyclizine Derivatives on Adult Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Cyclizine on H1 Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclizine (B1669395), a first-generation piperazine-derivative antihistamine, exerts its therapeutic effects primarily through its interaction with the histamine (B1213489) H1 receptor (H1R). This technical guide provides a comprehensive overview of the molecular mechanisms underlying cyclizine's action on H1 receptors. A key aspect of this interaction is the concept of inverse agonism, driven by the constitutive activity of the H1 receptor. Cyclizine stabilizes the inactive conformation of the receptor, thereby reducing both basal and histamine-induced signaling. The primary signaling cascade affected is the Gq/11-mediated pathway, leading to the modulation of downstream effectors such as phospholipase C, inositol (B14025) triphosphate, intracellular calcium, and the transcription factor NF-κB. This document details the binding characteristics of cyclizine, the intricacies of the H1R signaling pathway, and the experimental protocols used to elucidate these mechanisms.

Introduction

Cyclizine is a widely used medication for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo.[1] Its pharmacological activity is principally attributed to its antagonism of the histamine H1 receptor. As a first-generation antihistamine, cyclizine readily crosses the blood-brain barrier, leading to central nervous system effects such as sedation.[2] Beyond its competitive antagonism of histamine, cyclizine, like many other first-generation antihistamines, functions as an inverse agonist, a crucial aspect of its mechanism of action that will be explored in detail in this guide.[3] This document will provide a detailed examination of the molecular interactions and signaling pathways involved in cyclizine's effect on the H1 receptor, supported by quantitative data and experimental methodologies.

Cyclizine Binding to the H1 Receptor

The interaction of cyclizine with the H1 receptor has been characterized through various binding and functional assays. While a specific Ki value for cyclizine from radioligand binding assays was not identified in the reviewed literature, its binding affinity and potency have been quantified through other means.

Quantitative Data

The following table summarizes the available quantitative data for cyclizine's interaction with the H1 receptor.

| Parameter | Value | Description | Source |

| pIC50 | 7.42 | Negative logarithm of the half-maximal inhibitory concentration in a radioligand binding assay using [3H]Pyrilamine. | |

| IC50 | 38 nM | Half-maximal inhibitory concentration, calculated from the pIC50 value. This represents the concentration of cyclizine required to inhibit 50% of the radioligand binding. | |

| IC50 | 5.42 µM | Half-maximal inhibitory concentration for the inhibition of anti-IgE-induced histamine release from isolated human lung fragments. This is a measure of its functional potency in a physiological context. |

Mechanism of Action: Inverse Agonism at the H1 Receptor

The histamine H1 receptor, a G-protein coupled receptor (GPCR), exhibits constitutive activity, meaning it can signal in the absence of an agonist like histamine.[3] This basal signaling is a key factor in the mechanism of action of many H1 antihistamines, including cyclizine.

Rather than being neutral antagonists that simply block histamine binding, most first-generation antihistamines are inverse agonists.[3] Inverse agonists bind preferentially to the inactive conformation of the H1 receptor, shifting the conformational equilibrium towards the inactive state. This not only prevents histamine from binding and activating the receptor but also reduces the basal, agonist-independent signaling.[3]

The Two-State Model of Receptor Activation

The action of agonists and inverse agonists at the H1 receptor can be understood through a two-state model, where the receptor exists in equilibrium between an inactive (R) and an active (R*) conformation.

-

Agonists (e.g., histamine) bind to and stabilize the active conformation (R), shifting the equilibrium towards R and increasing signaling.

-

Inverse agonists (e.g., cyclizine) bind to and stabilize the inactive conformation (R), shifting the equilibrium towards R and decreasing signaling below the basal level.

-

Neutral antagonists would bind with equal affinity to both R and R*, preventing agonist binding without affecting the conformational equilibrium. However, most H1 antihistamines demonstrate inverse agonist properties.[3]

H1 Receptor Signaling Pathways Modulated by Cyclizine

The primary signaling pathway for the H1 receptor is through its coupling to the Gq/11 family of G-proteins.[2] Activation of this pathway leads to a cascade of intracellular events that are inhibited by cyclizine.

The Gq/11-PLC-IP3-Ca2+ Pathway

-

Receptor Activation: In the absence of an inverse agonist, both histamine binding and constitutive activity can lead to the activation of the H1 receptor.

-

G-Protein Coupling: The activated H1 receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF) for the heterotrimeric G-protein Gq/11, promoting the exchange of GDP for GTP on the α-subunit (Gαq).

-

G-Protein Dissociation: The Gαq-GTP and Gβγ subunits dissociate from each other and the receptor.

-

PLC Activation: The activated Gαq-GTP subunit binds to and activates phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

Downstream Effects: The increase in intracellular Ca2+ and the presence of DAG activate various downstream effectors, including protein kinase C (PKC), leading to cellular responses such as smooth muscle contraction and inflammatory gene expression.

Cyclizine, by stabilizing the inactive state of the H1 receptor, prevents this entire cascade from being initiated by either histamine or constitutive receptor activity.

Modulation of the NF-κB Pathway

The H1 receptor has been shown to modulate the activity of the nuclear factor-kappa B (NF-κB) transcription factor, a key regulator of the inflammatory response. Both constitutive and histamine-induced H1 receptor activity can lead to the activation of NF-κB.[3] By acting as an inverse agonist, cyclizine can reduce the basal and histamine-stimulated activation of the NF-κB pathway, thereby contributing to its anti-inflammatory effects.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of ligands like cyclizine with the H1 receptor.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (like cyclizine) by measuring its ability to compete with a radiolabeled ligand for binding to the H1 receptor.

-

Materials:

-

Membrane preparations from cells expressing the human H1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]mepyramine (a potent H1 antagonist).

-

Unlabeled test compound: Cyclizine.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation fluid.

-

Glass fiber filters.

-

-

Procedure:

-

Incubate the cell membrane preparation with a fixed concentration of [3H]mepyramine and varying concentrations of cyclizine in the assay buffer.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin).

-

Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the cyclizine concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of cyclizine that inhibits 50% of specific [3H]mepyramine binding) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay for Inverse Agonism (Inositol Phosphate (B84403) Accumulation)

This assay measures the ability of a compound to inhibit the constitutive activity of the H1 receptor by quantifying the production of the second messenger inositol phosphate (IP).

-

Materials:

-

Cells overexpressing the human H1 receptor (e.g., COS-7 or HEK293 cells).

-

[3H]myo-inositol.

-

Assay medium (e.g., serum-free DMEM).

-

Stimulation buffer containing LiCl (to inhibit inositol monophosphatase).

-

Test compound: Cyclizine.

-

Quenching solution (e.g., perchloric acid).

-

Anion exchange chromatography columns.

-

-

Procedure:

-

Label the cells by incubating them with [3H]myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

-

Wash the cells to remove unincorporated [3H]myo-inositol.

-

Pre-incubate the cells with stimulation buffer containing LiCl.

-

Add varying concentrations of cyclizine to the cells and incubate for a specified time. A control group with no drug is used to measure basal IP accumulation.

-

Terminate the reaction by adding a quenching solution.

-

Neutralize the cell extracts.

-

Separate the total [3H]inositol phosphates from free [3H]inositol using anion exchange chromatography.

-

Quantify the amount of [3H]inositol phosphates by scintillation counting.

-

-

Data Analysis:

-

Plot the amount of [3H]inositol phosphate accumulation against the logarithm of the cyclizine concentration.

-

A dose-dependent decrease in basal IP accumulation indicates inverse agonist activity.

-

Determine the IC50 value for the inhibition of constitutive H1 receptor activity.

-

Visualizations

Signaling Pathway of H1 Receptor and the Action of Cyclizine

Caption: H1 Receptor Signaling and Cyclizine's Inverse Agonist Action.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

Cyclizine's mechanism of action at the histamine H1 receptor is a multifaceted process centered around its role as an inverse agonist. By preferentially binding to and stabilizing the inactive state of the H1 receptor, cyclizine effectively reduces both histamine-induced and constitutive receptor signaling. This action primarily inhibits the Gq/11-PLC-IP3-Ca2+ pathway, leading to a reduction in downstream cellular responses, including those mediated by NF-κB. This comprehensive understanding of cyclizine's molecular pharmacology is essential for the rational design and development of future therapeutics targeting the H1 receptor.

References

- 1. Inhibitory effects of histamine H1 receptor blocking drugs on metabolic activations of neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Desloratadine inhibits constitutive and histamine-stimulated nuclear factor-kappaB activity consistent with inverse agonism at the histamine H1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of Cyclizine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of cyclizine (B1669395) dihydrochloride (B599025), an active pharmaceutical ingredient (API) widely used for its antiemetic properties. The following sections detail its fundamental characteristics, present quantitative data in a structured format, describe standard experimental methodologies for their determination, and visualize key pathways and workflows.

Core Physicochemical Properties

Cyclizine dihydrochloride is the hydrochloride salt of cyclizine, a piperazine (B1678402) derivative.[1][2] Its chemical and physical characteristics are crucial for formulation development, understanding its physiological behavior, and ensuring quality control.

Data Presentation: Summary of Quantitative Properties

The key physicochemical parameters for cyclizine and its dihydrochloride salt are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₁₈H₂₃ClN₂ | [3][4] |

| Molecular Weight | 302.84 g/mol | [3][4][5] |

| Appearance | White to pale yellow crystalline powder.[3][4] | [3][4] |

| Melting Point | 291-293 °C[3] | 295-297 °C[6] |

| pKa (Strongest Basic) | 8.2 | [2][7] |

| Log P (Octanol/Water) | 3.38 | [6] |

| Odor | Odorless | [6] |

Data Presentation: Solubility Profile

| Solvent | Solubility | Reference |

| Water | Slightly soluble (1:115)[8][9] | Soluble[4] |

| Alcohol | Slightly soluble (1:115) | [8] |

| Chloroform | Slightly soluble (1:75)[8] | Soluble[6] |

| Methanol | Soluble | [3][6] |

| DMSO | Soluble | [3][6] |

| Ether | Insoluble | [4] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties cited above are outlined in this section. These protocols are based on standard pharmaceutical analysis techniques.

2.1 Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[10]

-

Principle: An excess amount of the solid API is added to a specific solvent in a flask. The mixture is agitated at a constant temperature until equilibrium is reached, meaning the concentration of the dissolved solute in the solvent becomes constant.

-

Apparatus:

-

Orbital shaker or mechanical agitator with temperature control.

-

Stoppered flasks or vials.

-

Centrifuge.

-

Validated analytical instrument for concentration measurement (e.g., HPLC, UV-Vis Spectrophotometer).

-

-

Methodology:

-

Add an excess of cyclizine dihydrochloride to a series of flasks, each containing a known volume of the desired solvent (e.g., purified water, pH-adjusted buffers, organic solvents).[10]

-

Ensure that a solid excess is visible, which confirms that saturation has been reached.[10]

-

Place the sealed flasks in an orbital shaker set to a constant temperature (e.g., 37 ± 1 °C for physiological relevance).[11]

-

Agitate the flasks for a predetermined period (e.g., 24-48 hours) sufficient to reach equilibrium. A preliminary study should establish the time required to reach this state.[11][12]

-

After agitation, allow the samples to stand to permit sedimentation of the excess solid.[10]

-

Carefully withdraw a clear aliquot of the supernatant. Phase separation can be facilitated by centrifugation or filtration, ensuring the filter does not adsorb the solute.

-

Analyze the concentration of cyclizine dihydrochloride in the supernatant using a validated analytical method, such as HPLC with UV detection.[10]

-

Perform a minimum of three replicate determinations for each solvent condition.[11]

-

2.2 Melting Point Determination (Capillary Method)

This method determines the temperature at which the crystalline solid transitions to a liquid state.

-

Principle: A small amount of the powdered substance is heated in a sealed capillary tube, and the temperature range over which it melts is observed.

-

Apparatus:

-

Melting point apparatus with a heating block and calibrated thermometer or digital temperature sensor.

-

Glass capillary tubes, sealed at one end.

-

-

Methodology:

-

Ensure the cyclizine dihydrochloride sample is finely powdered and thoroughly dried.

-

Pack a small amount of the powder into the bottom of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a controlled rate. A slower heating rate (e.g., 1-2 °C per minute) is used as the temperature approaches the expected melting point to ensure accuracy.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.[13]

-

2.3 pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the dissociation constant (pKa) of ionizable compounds.[14][15]

-

Principle: A solution of the API is titrated with a standardized acid or base. The pH of the solution is measured after each addition of titrant, and the resulting titration curve is used to determine the pKa, which corresponds to the pH at the half-equivalence point.[16]

-

Apparatus:

-

Calibrated pH meter with an electrode.

-

Magnetic stirrer and stir bar.

-

Burette for precise addition of titrant.

-

Reaction vessel.

-

-

Methodology:

-

Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[14]

-

Prepare a solution of cyclizine dihydrochloride of a known concentration (e.g., 1 mM) in purified water or a suitable co-solvent if solubility is low.[14]

-

Place the solution in the reaction vessel with a magnetic stir bar and immerse the pH electrode.

-

To ensure a controlled environment, purge the solution with nitrogen to remove dissolved carbon dioxide.[14]

-

Titrate the solution by adding small, precise increments of a standardized basic solution (e.g., 0.1 M NaOH), as cyclizine is a base.[14]

-

Record the pH value after each addition, allowing the reading to stabilize.[14]

-

Continue the titration well past the equivalence point (the point of inflection on the curve).

-

Plot the recorded pH values against the volume of titrant added.

-

The pKa is determined from the pH value at the point where 50% of the substance has been neutralized (the half-equivalence point).[16] This is typically found at the midpoint of the steepest part of the titration curve.

-

Perform the titration in triplicate to ensure reproducibility.[14]

-

Mandatory Visualizations

3.1 Signaling Pathway: Mechanism of Antiemetic Action

Cyclizine primarily acts as a histamine (B1213489) H1 receptor antagonist and also exhibits anticholinergic (muscarinic receptor antagonist) properties.[7][17] Its antiemetic effect is achieved by blocking signaling pathways from the vestibular system and the chemoreceptor trigger zone (CTZ) to the vomiting center in the brainstem.[7][18]

Caption: Antiemetic mechanism of Cyclizine via receptor blockade.

3.2 Experimental Workflow: Solubility Determination

The following diagram illustrates the logical steps involved in determining the equilibrium solubility of cyclizine dihydrochloride using the shake-flask method.

Caption: Workflow for the Shake-Flask Solubility Method.

3.3 Logical Relationship: pKa Determination Workflow

This diagram outlines the process for determining the pKa of cyclizine dihydrochloride via potentiometric titration.

Caption: Workflow for pKa Determination by Potentiometric Titration.

References

- 1. Cyclizine Hydrochloride | C18H23ClN2 | CID 6420019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. usbio.net [usbio.net]

- 4. Cyclizine Hydrochloride CAS 303-25-3, Pharmaceutical Grade API, Best Price Guaranteed [jigspharma.com]

- 5. scbt.com [scbt.com]

- 6. pharmacopoeia.com [pharmacopoeia.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Cyclizine | 82-92-8 [chemicalbook.com]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 12. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 13. wisdomlib.org [wisdomlib.org]

- 14. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 16. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]

- 17. Cyclizine - Wikipedia [en.wikipedia.org]

- 18. What is the mechanism of Cyclizine Hydrochloride? [synapse.patsnap.com]

Cyclizine: A Technical Guide on the Piperazine Derivative Antihistamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclizine (B1669395) is a first-generation antihistamine belonging to the piperazine (B1678402) derivative class.[1][2] It is primarily recognized for its potent antiemetic and antivertigo properties, making it a cornerstone in the treatment and prevention of nausea, vomiting, and dizziness associated with motion sickness, vertigo, and postoperative states.[3][4][5] Discovered in 1947, cyclizine exerts its therapeutic effects predominantly through the antagonism of histamine (B1213489) H1 receptors, supplemented by significant central anticholinergic (antimuscarinic) activity.[1][4] As a lipophilic molecule, it readily crosses the blood-brain barrier, enabling its pronounced effects on the central nervous system (CNS), which are crucial for its antiemetic action.[1][6] This guide provides an in-depth examination of cyclizine's chemical properties, mechanism of action, pharmacokinetics, and the experimental methodologies used in its evaluation.

Chemical Properties and Synthesis

Cyclizine, chemically known as 1-benzhydryl-4-methyl-piperazine, is a synthetic organic compound with a well-defined structure.[4][7]

Synthesis: The synthesis of cyclizine can be achieved through established organic chemistry routes. The two primary methods reported are:

-

Eschweiler–Clarke Methylation: This process involves the methylation of diphenylmethylpiperazine to yield cyclizine.[4]

-

Reaction of Benzhydryl Bromide: This alternative synthesis involves the reaction of benzhydryl bromide with 1-methylpiperazine (B117243) in an acetonitrile (B52724) solvent, which forms the hydrobromide salt of the drug.[4] A more recent improved process describes reacting 1-(diphenylmethyl)piperazine with formaldehyde (B43269) in the presence of formic acid.[8]

Mechanism of Action

Cyclizine's therapeutic efficacy stems from its dual antagonism of central histamine H1 and muscarinic acetylcholine (B1216132) receptors.[3][9]

3.1 Histamine H1 Receptor Antagonism: As a potent H1 receptor antagonist, cyclizine competitively inhibits the binding of histamine to H1 receptors.[9][10] Its antiemetic effects are largely attributed to this action within key areas of the brain that control the vomiting reflex:

-

Chemoreceptor Trigger Zone (CTZ): Located in the medulla oblongata, the CTZ detects emetic substances in the bloodstream. Cyclizine's blockade of H1 receptors in this zone helps to suppress nausea and vomiting signals.[3][5][9][11]

-

Vestibular System: The vestibular apparatus in the inner ear is critical for balance and spatial orientation. Overstimulation of this system is a primary cause of motion sickness. Cyclizine depresses labyrinthine excitability and reduces the sensitivity of the vestibular system, thereby mitigating motion-induced nausea.[1][3][5][11]

By blocking the H1 receptor, cyclizine interferes with the Gq/11 protein-coupled signaling cascade. This prevents the activation of phospholipase C (PLC), which in turn inhibits the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The subsequent reduction in intracellular calcium mobilization and protein kinase C (PKC) activation leads to decreased neuronal excitability and attenuation of pro-inflammatory signaling pathways.[6]

3.2 Anticholinergic (Antimuscarinic) Action: Cyclizine also possesses significant anticholinergic properties, blocking muscarinic receptors in the brain.[3][4][11] This action complements its antihistaminic effects, as the vomiting center in the medulla is rich in both histaminergic and muscarinic synapses.[3][5] By inhibiting cholinergic transmission, cyclizine further reduces stimulation of the vomiting center.[3][9] This central anticholinergic activity is a key contributor to its overall antiemetic efficacy.[4][11]

Pharmacokinetics and Pharmacodynamics

The clinical efficacy of cyclizine is governed by its pharmacokinetic and pharmacodynamic profiles. It is well absorbed after oral administration and undergoes extensive metabolism.[10][12]

4.1 Pharmacokinetics: Cyclizine is metabolized in the liver via N-demethylation to its primary metabolite, norcyclizine, which possesses little antihistaminic activity.[3][7][10] Studies suggest that the cytochrome P450 enzyme CYP2D6 may be involved in this metabolic pathway.[12][13]

| Parameter | Value | Reference |

| Time to Peak Plasma Conc. (Tmax) | ~2.0 hours (oral) | [10] |

| Peak Plasma Conc. (Cmax) | ~70 ng/mL (50 mg oral dose) | [10] |

| Elimination Half-Life (t½) | ~13-20 hours | [4][10][12] |

| Volume of Distribution (Vd) | 23 L/kg | [12][13] |

| Clearance | 15 mL/min/kg | [12][13] |

| Metabolism | N-demethylation to norcyclizine | [3][10] |

| Excretion | Less than 1% unchanged in urine | [10][14] |

Table 1: Pharmacokinetic Parameters of Cyclizine.

4.2 Pharmacodynamics: The effects of cyclizine are typically observed within 30 minutes of oral administration.[9][10]

-

Duration of Action: Approximately 4-6 hours.[10]

-

Primary Effects: Antiemesis, sedation, anticholinergic effects (e.g., dry mouth).[4][11]

Experimental Protocols

5.1 In Vitro: Histamine H1 Receptor Binding Assay This protocol outlines a representative competitive radioligand binding assay to determine the affinity of cyclizine for the human histamine H1 receptor (H1R).

Objective: To quantify the binding affinity (Ki) of cyclizine for the H1R expressed in a recombinant cell line.

Materials:

-

Cell Line: HEK293T cells transiently transfected with a plasmid encoding the human H1R.

-

Radioligand: [³H]-mepyramine (a potent H1R antagonist).

-

Test Compound: Cyclizine hydrochloride.

-

Non-specific Binding Control: Mepyramine (unlabeled) at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Instrumentation: Scintillation counter, 96-well filter plates.

Methodology:

-

Membrane Preparation: Culture and harvest transfected HEK293T cells. Homogenize cells in ice-cold assay buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh assay buffer to a final protein concentration of 20-40 µ g/well .

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, [³H]-mepyramine (at a concentration near its Kd, e.g., 1 nM), and varying concentrations of cyclizine (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Controls: Prepare wells for total binding (no competitor) and non-specific binding (with 10 µM unlabeled mepyramine).

-

Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding reaction to reach equilibrium.

-

Harvesting: Terminate the incubation by rapid filtration through glass fiber filter plates. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Allow filters to dry, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of cyclizine concentration. Determine the IC₅₀ value (concentration of cyclizine that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

References

- 1. grokipedia.com [grokipedia.com]

- 2. selleckchem.com [selleckchem.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Cyclizine - Wikipedia [en.wikipedia.org]

- 5. Cyclizine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. SMPDB [smpdb.ca]

- 7. Cyclizine | C18H22N2 | CID 6726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. WO2018002696A1 - An improved process for the preparation of an antihistamine agent - Google Patents [patents.google.com]

- 9. What is the mechanism of Cyclizine Hydrochloride? [synapse.patsnap.com]

- 10. medicines.org.uk [medicines.org.uk]

- 11. Cyclizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 12. researchgate.net [researchgate.net]

- 13. The pharmacokinetics and pharmacogenetics of the antiemetic cyclizine in palliative care patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medsafe.govt.nz [medsafe.govt.nz]

A Technical Guide to the Pharmacology of First-Generation H1 Antihistamines

Executive Summary: First-generation H1 antihistamines represent a class of drugs foundational to the treatment of allergic conditions. Their clinical utility is derived from their inverse agonist activity at the histamine (B1213489) H1 receptor. However, their therapeutic applications are tempered by a lack of receptor selectivity and the ability to cross the blood-brain barrier, leading to a distinct profile of central nervous system and anticholinergic side effects. This document provides a detailed examination of the mechanism of action, signaling pathways, pharmacokinetics, and off-target activities of these compounds. Furthermore, it outlines key experimental protocols used in their pharmacological characterization, offering a technical resource for researchers and drug development professionals.

Introduction: The Role of Histamine and First-Generation Antihistamines

Histamine is an endogenous amine synthesized from L-histidine that functions as a critical chemical messenger in human physiology. It exerts its effects through four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4[1]. The histamine H1 receptor, in particular, is a key mediator of type I hypersensitivity reactions. In response to an allergen, mast cells and basophils degranulate, releasing histamine which then binds to H1 receptors on various cells[2][3]. This interaction triggers the characteristic symptoms of allergy, including vasodilation, increased vascular permeability, pruritus, and bronchial smooth muscle contraction[2][4].

First-generation H1 antihistamines were the first class of drugs developed to specifically counteract these effects[5]. Introduced in the 1940s, compounds such as diphenhydramine, chlorpheniramine, and promethazine (B1679618) act by targeting the H1 receptor[6][7]. A defining characteristic of this class is its lipophilic nature, which allows for penetration of the blood-brain barrier[5][8]. This property is responsible for the sedative effects associated with these drugs but also enables their use in treating conditions like motion sickness and nausea by acting on H1 receptors within the central nervous system (CNS)[1][6].

Mechanism of Action: H1 Receptor Inverse Agonism

Initially termed H1 receptor antagonists or blockers, first-generation antihistamines are now understood to function primarily as inverse agonists[2]. The H1 receptor exhibits a degree of constitutive activity, meaning it can signal downstream even in the absence of an agonist (histamine). While a neutral antagonist would block agonist binding without affecting this basal activity, an inverse agonist binds to the receptor and stabilizes it in an inactive conformation, thereby reducing its constitutive activity. This mechanism effectively prevents and reverses the downstream signaling initiated by histamine[2][4]. The duration of action for most first-generation antihistamines is typically 4 to 6 hours[7][8].

Signaling Pathways of the H1 Receptor

The histamine H1 receptor is a canonical GPCR that couples to the Gq/11 family of G-proteins[9][10]. Upon activation by histamine, the Gαq subunit dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). Concurrently, DAG remains in the plasma membrane where it, along with the elevated Ca2+, activates Protein Kinase C (PKC). These events lead to the final physiological responses, such as smooth muscle contraction and increased vascular permeability[9][10]. First-generation antihistamines, acting as inverse agonists, prevent this cascade by maintaining the H1 receptor in its inactive state.

Pharmacokinetics of First-Generation Antihistamines

The pharmacokinetic profiles of first-generation antihistamines have not been as extensively characterized as modern compounds[1]. However, available data reveal rapid absorption following oral administration, with effects typically observed within 30-60 minutes[7]. They are metabolized in the liver, primarily by the cytochrome P450 system[8]. Due to their lipophilicity, they have a large volume of distribution and readily penetrate the CNS. Their duration of action is relatively short, necessitating multiple daily doses[8].

Table 1: Pharmacokinetic Parameters of Select First-Generation Antihistamines

| Drug | Bioavailability (%) | Time to Max. Conc. (Tmax) (hr) | Elimination Half-Life (t½) (hr) | Protein Binding (%) |

| Chlorpheniramine | 25 - 50[11] | 2.5 - 6 | 13.9 - 43.4[11] | 72[11] |

| Diphenhydramine | 40 - 60 | 2 - 4 | 2.4 - 9.3 | 80 - 85 |

| Hydroxyzine | ~80 | ~2 | ~20 | ~93 |

| Promethazine | ~25 | 2 - 4 | 9 - 16 | 93 |

| Note: Values are approximate and can vary significantly between individuals. Data compiled from various pharmacology reviews. |

Off-Target Receptor Activity

A major distinguishing feature of first-generation antihistamines is their lack of receptor selectivity[12]. In addition to their high affinity for the H1 receptor, they also act as antagonists at muscarinic, alpha-adrenergic, and serotonin (B10506) receptors[2][12]. This polypharmacology is the source of many of their characteristic side effects. Anticholinergic (muscarinic blockade) effects include dry mouth, urinary retention, and blurred vision[3][13]. Blockade of alpha-adrenergic receptors can lead to dizziness and postural hypotension, while interaction with serotonin receptors may contribute to increased appetite[1][14].

Table 2: Receptor Binding Affinities (Kᵢ in nM) of Select First-Generation Antihistamines

| Drug | Histamine H1 | Muscarinic M1 | α1-Adrenergic | Serotonin 5-HT2A |

| Chlorpheniramine | 15 (Dexchlorpheniramine)[11] | 1,300 (Dexchlorpheniramine)[11] | 220 | 47 |

| Diphenhydramine | 16 | 120 | 2,400 | 1,500 |

| Hydroxyzine | 2 | 5,000 | 50 | 30 |

| Doxepin * | 0.09 | 29 | 12 | 1.2 |

| Note: Doxepin is a tricyclic antidepressant with potent antihistamine activity, included for comparison. Lower Kᵢ values indicate higher binding affinity. Data are representative values compiled from literature. |

Key Experimental Protocols

The characterization of antihistamine pharmacology relies on a suite of in vitro and in vivo assays.

In Vitro: Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Kᵢ) of a compound for a specific receptor. It measures the ability of an unlabeled test compound (e.g., an antihistamine) to displace a radiolabeled ligand from the receptor.

Detailed Methodology:

-

Receptor Preparation: Membranes are prepared from cells or tissues expressing the human histamine H1 receptor (e.g., recombinant HEK293 or CHO cells)[9][15]. Cells are homogenized in a cold buffer and subjected to centrifugation to isolate the membrane fraction, which is then resuspended to a known protein concentration[9][16].

-

Assay Components:

-

Radioligand: A high-affinity H1 antagonist, typically [³H]-mepyramine, is used at a concentration near its dissociation constant (Kd)[9][16].

-

Test Compound: The antihistamine of interest is prepared in a range of concentrations.

-

Non-Specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of an unlabeled H1 antagonist (e.g., mianserin) is used to define binding to non-receptor components[9][16].

-

-

Incubation: The receptor preparation, radioligand, and varying concentrations of the test compound (or buffer for total binding, or NSB control) are combined in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and incubated to reach equilibrium (e.g., 60-240 minutes at 25°C)[9][16].

-

Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand[9]. The filters are washed with cold buffer to remove any remaining unbound ligand.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: Specific binding is calculated by subtracting NSB from total binding. The data are plotted as specific binding versus the log concentration of the test compound. A sigmoidal dose-response curve is fitted to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand). The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant[9].

In Vivo: Histamine-Induced Bronchoconstriction Model

This classic in vivo model assesses the functional antagonism of H1 receptors by an antihistamine. Guinea pigs are commonly used as they are highly sensitive to histamine[17].

Detailed Methodology:

-

Animal Preparation: Healthy guinea pigs are selected for the study.

-

Drug Administration: Animals are divided into groups. The control group receives a vehicle, while test groups receive varying doses of the antihistamine, typically via oral or intraperitoneal administration[17]. A positive control group may receive a standard antihistamine like chlorpheniramine.

-

Histamine Challenge: After a set period to allow for drug absorption (e.g., 30-60 minutes), the animals are exposed to an aerosol of histamine solution (e.g., 0.1-0.2% histamine acid phosphate) in a closed chamber[17].

-

Endpoint Measurement: The primary endpoint is the time until the onset of pre-convulsive dyspnea (PCD), a sign of severe bronchoconstriction. The animal is immediately removed from the chamber upon observation of PCD.

-

Data Analysis: The percentage of protection offered by the antihistamine is calculated using the formula: % Protection = [(T2 - T1) / T1] x 100, where T1 is the mean PCD time for the control group and T2 is the PCD time for the treated animal. A significant increase in the time to PCD in the treated groups compared to the control group indicates antihistaminic activity[17].

Conclusion

First-generation H1 antihistamines are pharmacologically complex agents that act as inverse agonists at the H1 receptor. Their ability to readily cross the blood-brain barrier and interact with multiple receptor systems defines their therapeutic uses and their significant side-effect profile, including sedation and anticholinergic symptoms[1][3][6]. While newer, more selective second-generation agents are now preferred for treating allergic conditions, the first-generation drugs remain valuable for specific indications and serve as important tools for pharmacological research. A thorough understanding of their mechanism, pharmacokinetics, and off-target effects, verified through robust in vitro and in vivo protocols, is essential for their safe and effective use.

References

- 1. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. H1 antagonist - Wikipedia [en.wikipedia.org]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. youtube.com [youtube.com]

- 5. What are H1 receptor antagonists and how do they work? [synapse.patsnap.com]

- 6. First Generation Antihistamines - Other Immunologic & Oncologic Pharmacology for Medicine [picmonic.com]

- 7. First-Generation vs. Second-Generation Antihistamines: Whatâs the Difference? [webmd.com]

- 8. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. innoprot.com [innoprot.com]

- 11. Chlorphenamine - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. samples.jbpub.com [samples.jbpub.com]

- 14. koracademy.com [koracademy.com]

- 15. benchchem.com [benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

The Piperazine Scaffold: A Cornerstone in the Historical Development of H1 Antihistamines

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The piperazine (B1678402) ring, a simple six-membered heterocycle, has proven to be a remarkably versatile and enduring scaffold in medicinal chemistry. Its journey from an anthelmintic agent to a core component of modern antihistamines is a testament to the power of systematic chemical modification and the evolving understanding of histamine (B1213489) pharmacology. This technical guide provides a comprehensive overview of the historical development of piperazine-containing H1 receptor antagonists, from the early, sedating first-generation agents to the highly selective, non-sedating second-generation drugs. We will delve into key molecular discoveries, structure-activity relationships, and the quantitative pharmacological data that guided this evolution. Detailed experimental methodologies and visualizations of key signaling pathways are provided to offer a complete resource for professionals in drug discovery and development.

Introduction: The Dawn of Antihistamine Research

The story of antihistamines begins with the identification of histamine itself in 1910, a molecule recognized for its central role in allergic and inflammatory responses. The quest to counteract its effects spurred intense research, leading to the discovery of the first clinically useful antihistamine, phenbenzamine (B1679789) (Antergan), in 1942 by researchers at the Pasteur Institute. This breakthrough triggered a wave of innovation in the 1940s and 1950s, giving rise to several classes of what are now known as first-generation antihistamines, including the ethanolamines (e.g., diphenhydramine) and ethylenediamines. It was within this fertile scientific landscape that the benzhydrylpiperazine scaffold emerged as a highly promising pharmacophore for H1 receptor antagonism in the late 1940s and early 1950s.[1]

The First Generation: Potency at a Price

Researchers at companies like Burroughs Wellcome systematically explored the structure-activity relationships of the benzhydrylpiperazine series, leading to the development of several foundational drugs.[1] These compounds are characterized by a diphenylmethyl (benzhydryl) group attached to one nitrogen of the piperazine ring.

Key first-generation piperazine antihistamines include:

-

Cyclizine: Developed in the late 1940s, it was found to be a potent and long-acting agent, particularly effective as an antiemetic for motion sickness.[1]

-

Chlorcyclizine: A chlorinated analog of cyclizine, which also demonstrated significant antihistaminic activity.[1]

-

Meclizine (B1204245): Patented in 1951, meclizine became a widely used treatment for motion sickness and vertigo.[1]

-

Hydroxyzine (B1673990): Developed in 1956, hydroxyzine was noted for its potent antihistaminic effects, but also for its significant tranquilizing and anxiolytic properties.[2]

While effective at blocking the H1 receptor, these first-generation agents shared a common and significant drawback: sedation. Their lipophilic nature allowed them to readily cross the blood-brain barrier, leading to high occupancy of central H1 receptors, which is associated with drowsiness, cognitive impairment, and fatigue.[2][3][4] Furthermore, they often exhibited poor receptor selectivity, leading to off-target effects such as dry mouth due to antagonism of muscarinic acetylcholine (B1216132) receptors.[5]

The Second Generation: The Drive for Selective, Non-Sedating Agents

The significant central nervous system side effects of the first-generation drugs created a strong clinical imperative for the development of new antihistamines that were selective for peripheral H1 receptors and did not cross the blood-brain barrier.[3] This led to the advent of the second-generation antihistamines.

A pivotal moment in the development of piperazine antihistamines was the discovery that Cetirizine (B192768) , a carboxylated metabolite of hydroxyzine, retained the potent H1-antagonist activity of its parent compound but caused significantly less sedation.[6]

-

Cetirizine: Developed from hydroxyzine, cetirizine is a more polar molecule (due to the carboxylic acid group) and a substrate for the P-glycoprotein efflux pump in the blood-brain barrier. These properties severely limit its central nervous system penetration.[6]

-

Levocetirizine (B1674955): Further investigation revealed that the antihistaminic activity of the racemic cetirizine resided primarily in its (R)-enantiomer, levocetirizine. Levocetirizine has approximately double the affinity for the H1 receptor as the parent racemate.

This evolution from hydroxyzine to cetirizine and finally to levocetirizine represents a classic example of metabolite-based drug discovery, resulting in a therapeutic agent with a vastly improved safety and tolerability profile. These second-generation agents are highly selective for the H1 receptor and are considered the first-line treatment for allergic conditions like urticaria and allergic rhinitis.[2]

Structure-Activity Relationship (SAR)

The antihistaminic activity of piperazine derivatives is dictated by their core structure. The general pharmacophore for an H1 antagonist consists of two aromatic (Aryl) groups linked via a connecting atom (X) to a flexible spacer (an ethylamine (B1201723) chain), which terminates in a basic tertiary amine.

In piperazine antihistamines:

-

The diarylmethyl (benzhydryl) group is essential for high-affinity H1 receptor binding.

-

The piperazine ring serves as the basic amine function, which is protonated at physiological pH and is crucial for receptor interaction. The six-membered ring structure also provides a degree of conformational rigidity.

-

Substitutions on the second nitrogen of the piperazine ring and on the aryl rings modulate potency, pharmacokinetics, and side-effect profiles. For example, the addition of a carboxylic acid-containing chain to hydroxyzine created cetirizine, drastically reducing its ability to cross the blood-brain barrier.

Quantitative Pharmacological Data

The evolution from first to second-generation piperazine antihistamines is clearly reflected in their receptor binding affinities and pharmacokinetic properties.

| Compound | Generation | H1 Receptor Affinity (Ki / Kd, nM) | Key Pharmacokinetic/Pharmacodynamic Notes |

| Cyclizine | First | 5 | Lipophilic, readily crosses the blood-brain barrier, causing sedation. |

| Hydroxyzine | First | 2 | Potent H1 antagonist; significant CNS penetration leads to sedation and anxiolytic effects.[6] |

| Meclizine | First | 250 | Lower affinity than other first-generation agents; primarily used for motion sickness. |

| Cetirizine | Second | ~6 | Carboxylated metabolite of hydroxyzine; limited CNS penetration reduces sedation.[7] |

| Levocetirizine | Second | ~3 | Active (R)-enantiomer of cetirizine with higher affinity for the H1 receptor.[7] |

Mechanism of Action & Signaling Pathway

Piperazine antihistamines function as inverse agonists at the histamine H1 receptor. The H1 receptor, a G-protein coupled receptor (GPCR), exhibits constitutive activity even in the absence of histamine. While antagonists simply block agonist binding, inverse agonists bind to the receptor and stabilize it in an inactive conformation, reducing its basal activity.[3][8]

Upon activation by histamine, the H1 receptor couples to the Gq/11 family of G-proteins. This initiates the following signaling cascade:

-

Gq Activation: The Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.

-

PLC Activation: The activated Gαq-GTP monomer stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) ions.

-

PKC Activation: DAG and the increased intracellular Ca²⁺ concentration synergistically activate Protein Kinase C (PKC).

-

Cellular Response: These signaling events lead to the downstream effects of histamine, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory cytokines via pathways like NF-κB.[1][5][9]

Piperazine antihistamines, by binding to the H1 receptor, prevent this cascade from being initiated by histamine.

References

- 1. selleckchem.com [selleckchem.com]

- 2. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydroxyzine - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hydroxyzine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Cyclizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. benchchem.com [benchchem.com]

Spectroscopic Analysis of Cyclizine Hydrochloride: A Technical Guide

Introduction: Cyclizine (B1669395) hydrochloride is a piperazine-derivative antihistamine used primarily for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo. As with any active pharmaceutical ingredient (API), rigorous analytical characterization is essential to ensure its identity, purity, potency, and stability. Spectroscopic techniques are central to this process, providing detailed information about the molecule's structure, functional groups, and quantitative presence. This guide provides an in-depth overview of the core spectroscopic methods used in the analysis of cyclizine hydrochloride, tailored for researchers, scientists, and drug development professionals.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Spectrofluorimetry

UV-Vis spectroscopy and spectrofluorimetry are valuable techniques for the quantitative analysis of cyclizine hydrochloride. The molecule's aromatic rings contain chromophores that absorb ultraviolet radiation, and it possesses native fluorescence, allowing for sensitive detection.

Data Presentation: UV-Vis and Fluorescence Properties

The spectrophotometric characteristics of cyclizine hydrochloride are key to its quantification in various matrices, including pure form, pharmaceutical formulations, and biological fluids.

| Parameter | Wavelength (nm) | Solvent/Method | Reference |

| UV Absorption | |||

| λmax (for HPLC) | 254 | Acetonitrile (B52724) / Ammonium Acetate Buffer | [1] |

| λmax (for HPLC) | 210 | Ethanol / Acidic Water | [2] |

| Fluorescence | |||

| Excitation (λex) | 244 | Acetonitrile | [2] |

| Emission (λem) | 350 | Acetonitrile | [2] |

| Colorimetric | |||

| λmax (with Sudan I) | 480 | Chloroform (B151607) Extract | [3] |

| λmax (with Sudan II) | 550 | Chloroform Extract | [3] |

| λmax (with Sudan III) | 500 | Chloroform Extract | [3] |

| λmax (with Sudan IV) | 530 | Chloroform Extract | [3] |

| λmax (with Sudan Red 7B) | 570 | Chloroform Extract | [3] |

Experimental Protocols

Protocol 1: Quantitative Analysis by Spectrofluorimetry

This method is suitable for quantifying cyclizine in pure form or in human plasma.

-

Standard Solution Preparation: Prepare a stock solution of cyclizine hydrochloride in acetonitrile. Create a series of working standards by diluting the stock solution to achieve concentrations in the range of 10–1000 ng/mL.

-

Sample Preparation (Plasma): To 1 mL of plasma sample, add 1 mL of acetonitrile to precipitate proteins. Centrifuge the mixture at 4000 rpm for 20 minutes. Collect the clear supernatant for analysis.

-

Instrumental Analysis:

-

Set the spectrofluorometer excitation wavelength to 244 nm and the emission wavelength to 350 nm.

-

Measure the fluorescence intensity of the prepared standard and sample solutions.

-

Prepare a blank using acetonitrile and subtract its reading from all measurements.

-

-

Quantification: Construct a calibration curve by plotting fluorescence intensity versus the concentration of the standards. Determine the concentration of cyclizine in the sample by interpolating its fluorescence intensity on the calibration curve.[2]

Protocol 2: Quantitative Analysis by Extractive Spectrophotometry (Colorimetric Method)

This protocol describes the formation of a colored ion-associate complex for UV-Vis analysis.

-

Reagent Preparation: Prepare a 3 × 10⁻³ M solution of a suitable azo dye (e.g., Sudan I) in ethanol. Prepare a 0.5 N HCl solution.

-

Sample Preparation: Transfer a volume of sample solution containing a known amount of cyclizine (e.g., 2 mg) into a 50 mL separatory funnel.

-

Complex Formation and Extraction:

-

Add 2 mL of 0.5 N HCl and 1.5 mL of the Sudan I solution to the separatory funnel.

-

Add double-distilled water to a final aqueous volume of 10 mL.

-

Extract the formed ion-associate complex by shaking for 5 minutes with 5 mL of chloroform. Repeat the extraction twice more with fresh 5 mL aliquots of chloroform.

-

-

Instrumental Analysis:

-

Combine the chloroform extracts in a 25 mL volumetric flask and dilute to volume with chloroform.

-

Measure the absorbance of the solution at the λmax corresponding to the dye used (e.g., 480 nm for Sudan I) against a reagent blank.[3]

-

-

Quantification: Use a calibration curve prepared with standard cyclizine solutions to determine the sample concentration.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a definitive identification technique that probes the vibrational modes of a molecule's functional groups. The IR spectrum of cyclizine hydrochloride provides a unique "fingerprint" confirming its identity.

Data Presentation: Vibrational Band Assignments

The following table details the principal absorption bands in the Fourier-Transform Infrared (FTIR) spectrum of cyclizine hydrochloride, with assignments based on analysis of the NIST reference spectrum and computational studies.[4][5]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3050 - 3020 | Medium | Aromatic C-H Stretching |

| ~2970 - 2800 | Medium-Strong | Aliphatic C-H Stretching (CH, CH₂, CH₃) |

| ~2600 - 2400 | Broad, Strong | N⁺-H Stretching (from Hydrochloride Salt) |

| ~1598 | Medium | Aromatic C=C Ring Stretching |

| ~1494, 1452 | Strong | CH₂ Scissoring / Aromatic C=C Stretching |

| ~1130 | Medium | C-N Stretching (Piperazine Ring) |

| ~755, 705 | Strong | C-H Out-of-Plane Bending (Monosubstituted Benzene) |

Experimental Protocol

Protocol 3: Identification by ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

-

Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and collecting a background spectrum.

-

Sample Application: Place a small amount of the solid cyclizine hydrochloride powder directly onto the ATR crystal, ensuring complete coverage.

-

Spectrum Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum over a standard range (e.g., 4000-600 cm⁻¹) with an appropriate number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

Data Analysis: The resulting spectrum should be compared against a reference spectrum of cyclizine hydrochloride for confirmation of identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Data Presentation: Predicted NMR Chemical Shifts

The following tables outline the predicted chemical shift (δ) regions for the ¹H and ¹³C nuclei in the cyclizine structure.

Table: Predicted ¹H NMR Chemical Shifts Solvent: CDCl₃

| Proton Environment | Predicted δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C₆H₅)₂ | 7.20 - 7.40 | Multiplet | 10H |

| Methine (-CH-) | ~4.25 | Singlet | 1H |

| Piperazine (-CH₂-N-CH-) | ~2.50 | Multiplet | 4H |

| Piperazine (-CH₂-N-CH₃) | ~2.40 | Multiplet | 4H |

| N-Methyl (-CH₃) | ~2.30 | Singlet | 3H |

| N⁺-H (Hydrochloride) | Variable, Broad | Singlet | 1H |

Table: Predicted ¹³C NMR Chemical Shifts Solvent: CDCl₃

| Carbon Environment | Predicted δ (ppm) |

|---|---|

| Aromatic Quaternary (C-ipso) | 140 - 143 |

| Aromatic (CH) | 126 - 129 |

| Methine (-CH-) | ~75 |

| Piperazine (-CH₂-N-CH-) | ~55 |

| Piperazine (-CH₂-N-CH₃) | ~53 |

| N-Methyl (-CH₃) | ~46 |

Experimental Protocol

Protocol 4: Structural Analysis by ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of cyclizine hydrochloride in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to optimize homogeneity.

-

Spectrum Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The spectrum is then integrated and the chemical shifts are referenced to TMS.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis. It is often coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC) for the analysis of complex mixtures.

Data Presentation: Mass Spectrometry Fragmentation

The molecular weight of cyclizine free base is 266.4 g/mol . Under electron ionization (EI) conditions, the molecular ion (M⁺˙) is observed at m/z 266. Tandem mass spectrometry (LC-MS/MS) typically monitors the transition of the protonated molecule [M+H]⁺.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Fragmentation Pathway |

| 267 [M+H]⁺ | Protonated Cyclizine | Precursor ion in LC-MS/MS |

| 266 [M]⁺˙ | Cyclizine Radical Cation | Molecular ion in GC-MS |

| 167 | [CH(C₆H₅)₂]⁺ (Benzhydryl cation) | α-cleavage at C-N bond |

| 99 | [C₅H₁₁N₂]⁺ (Methylpiperazine fragment) | Piperazine ring fragmentation |

| 56 | [C₃H₆N]⁺ | Piperazine ring fragmentation |

Experimental Protocol

Protocol 5: Quantification by LC-MS/MS

This protocol is highly sensitive and selective for quantifying cyclizine in biological matrices like human plasma.[6]

-

Sample Preparation: To a plasma sample, add an internal standard (e.g., cinnarizine) and precipitate proteins using acetonitrile. Centrifuge and collect the supernatant.

-

Chromatography:

-

Column: C8, 50 mm × 2.0 mm analytical column.

-

Mobile Phase: A linear gradient of methanol (B129727) and 0.05% formic acid in water.

-

Flow Rate: As appropriate for the column dimensions (e.g., 0.2-0.4 mL/min).

-

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition: Monitor the precursor-to-product ion transition of m/z 267.2 → 167.2 for cyclizine.

-

-

Quantification: Generate a calibration curve using standards prepared in the same matrix and quantify the sample based on the peak area ratio of the analyte to the internal standard.

Visualization: Mass Spectrometry Fragmentation Pathway

The diagram below illustrates the primary fragmentation pathway for cyclizine under mass spectrometry conditions.

Caption: Proposed fragmentation pathway of cyclizine in mass spectrometry.

Stability-Indicating Studies using Spectroscopy

Forced degradation studies are critical for identifying potential degradation products and developing stability-indicating analytical methods, most often using HPLC with UV detection.

Experimental Protocol

Protocol 6: Forced Degradation of Cyclizine Hydrochloride

This protocol exposes the drug to various stress conditions to generate potential degradants.[5]

-

Sample Preparation: Prepare solutions of cyclizine hydrochloride in a suitable solvent (e.g., the mobile phase for subsequent HPLC analysis).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Add 1.0 N HCl to the sample solution and heat as required (e.g., reflux).

-

Base Hydrolysis: Add 1.0 N NaOH to the sample solution and heat as required.

-

Oxidative Degradation: Add 3.0% (w/v) hydrogen peroxide (H₂O₂) to the sample solution and store at room temperature.

-

Thermal Degradation: Store the solid drug substance and a solution of the drug at elevated temperatures (e.g., 60-80°C).

-

Photolytic Degradation: Expose the solid drug and a solution to UV and visible light as per ICH Q1B guidelines.

-

-

Analysis: Following exposure for a defined period, neutralize the acid and base-stressed samples. Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV method (e.g., detection at 254 nm). The method must be able to resolve the intact cyclizine peak from all generated degradation product peaks.[1][5]

Visualization: Forced Degradation Workflow

The following diagram outlines the logical workflow for a forced degradation study.

Caption: Workflow for a forced degradation study of a drug substance.

Conclusion: Integrated Analytical Strategy

The comprehensive analysis of cyclizine hydrochloride relies on the synergistic use of multiple spectroscopic techniques. IR and NMR spectroscopy serve as primary tools for unequivocal structural identification. UV-Vis spectroscopy and spectrofluorimetry offer simple and sensitive methods for quantification. Mass spectrometry, particularly when coupled with chromatography, provides high-sensitivity quantification and crucial structural information from fragmentation patterns. Finally, these techniques are integrated into forced degradation studies to ensure the development of robust, stability-indicating methods that guarantee the quality and safety of the final drug product.

Visualization: Overall Analytical Workflow

This diagram illustrates how the different spectroscopic techniques are integrated into the overall analytical strategy for cyclizine hydrochloride.

References

- 1. Cyclizine | C18H22N2 | CID 6726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Extractive spectrophotometric assay of cyclizine in a pharmaceutical formulation and biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cyclizine hydrochloride [webbook.nist.gov]

- 6. spectrabase.com [spectrabase.com]

Unmasking Cyclizine: A Technical Deep Dive Beyond H1 Receptor Antagonism

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the molecular targets of the antiemetic drug cyclizine (B1669395) beyond its well-established H1 receptor antagonism. This document outlines its interactions with muscarinic, dopamine (B1211576), and potassium channels, providing available quantitative data, experimental methodologies, and outlining key signaling pathways.

Cyclizine, a first-generation piperazine (B1678402) H1-antihistamine, is a widely used medication for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo.[1][2][3] While its primary mechanism of action is the blockade of the histamine (B1213489) H1 receptor, a growing body of evidence indicates that the clinical efficacy and side-effect profile of cyclizine are significantly influenced by its interactions with other molecular targets.[4][5] This in-depth guide explores these non-histaminergic activities, providing a crucial resource for researchers in pharmacology and drug development.

Secondary Pharmacological Profile of Cyclizine

Beyond its high affinity for the H1 receptor, cyclizine exhibits a notable affinity for several other receptors and ion channels, contributing to its therapeutic effects and potential adverse reactions. These interactions are crucial for a complete understanding of its pharmacological profile.

Anticholinergic (Antimuscarinic) Activity